molecular formula C7H11N3 B8378795 [(((Pyrrole-2-yl)methylidene)amino)ethyl]amine

[(((Pyrrole-2-yl)methylidene)amino)ethyl]amine

Cat. No. B8378795
M. Wt: 137.18 g/mol
InChI Key: OEFUYTVCUBVHMD-UHFFFAOYSA-N
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Patent
US07261954B2

Procedure details

The ligand [(((pyrrole-2-yl)methylidene)amino)ethyl]amine was prepared by adding a methanolic solution of pyrrole-2-carboxaldehyde (1.430 g, 15 mmol, 100 mL) to a methanolic solution of tris(2-aminoethyl)amine (0.720 g, 5 mmol, 10 mL). The resulting yellow solution was stirred at room temperature for 30 min. A methanolic solution of gallium(III) nitrate hydrate (1.280 g, 5 mmol, 150 mL) was added to the ligand solution and stirred at room temperature for 30 min. The solution was filtered and left to stand at ambient temperature until crystallization occurred. The crude material was then sublimed at 235° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.[NH2:8][CH2:9][CH2:10][N:11](CCN)CCN.O.[N+]([O-])([O-])=O.[Ga+3].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O>>[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=[N:8][CH2:9][CH2:10][NH2:11] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
N1C(=CC=C1)C=O
Name
Quantity
10 mL
Type
reactant
Smiles
NCCN(CCN)CCN
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O.[N+](=O)([O-])[O-].[Ga+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting yellow solution was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solution was filtered
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to stand at ambient temperature until crystallization
CUSTOM
Type
CUSTOM
Details
was then sublimed at 235° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1C(=CC=C1)C=NCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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